molecular formula C7H9N3O B1510178 Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone CAS No. 959239-56-6

Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone

Cat. No.: B1510178
CAS No.: 959239-56-6
M. Wt: 151.17 g/mol
InChI Key: LRDUGCRNSYHVGW-UHFFFAOYSA-N
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Description

Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone is a chemical compound with the CAS Number: 959239-56-6 . It has a molecular weight of 151.17 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H9N3O/c1-10-7 (8-4-9-10)6 (11)5-2-3-5/h4-5H,2-3H2,1H3 . This indicates the presence of a cyclopropyl group, a methyl group, a 1,2,4-triazol-5-YL group, and a methanone group in the molecule.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 151.17 .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • The study by Suleymanov et al. (2020) elaborates on the reactivity of donor-acceptor cyclopropanes substituted with triazene groups, facilitating catalyst-free ring-opening reactions. These compounds, including structures similar to Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone, are highlighted for their potential in synthesizing complex molecular frameworks via mild conditions Organic Letters.
  • Research by Shintani, Moriya, and Hayashi (2011) discusses a palladium-catalyzed decarboxylative cyclopropanation, indicating the versatility of cyclopropylmethanone derivatives in forming oxazolidinones, showcasing the utility in synthesizing nitrogen-containing heterocycles Chemical Communications.

Biological Activity and Pharmaceutical Potential

  • Chrovian et al. (2018) report on the synthesis of P2X7 antagonists, where cyclopropylmethanone derivatives demonstrate significant biological activity. This underscores the chemical's relevance in developing therapeutic agents, particularly in treating mood disorders Journal of Medicinal Chemistry.
  • Katariya, Vennapu, and Shah (2021) explore the anticancer and antimicrobial potential of compounds structurally related to this compound. Their findings suggest that these compounds could offer new pathways in combating microbial resistance and cancer Journal of Molecular Structure.

Reaction Mechanisms and Chemical Properties

  • The research by Moreno-Fuquen et al. (2019) demonstrates the synthesis and structural analysis of compounds involving the 1,2,4-triazole moiety. Such studies provide insights into the molecular behavior and reaction pathways of cyclopropylmethanone derivatives, offering a foundation for further chemical and pharmaceutical research Acta Crystallographica Section C.

Properties

IUPAC Name

cyclopropyl-(2-methyl-1,2,4-triazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-10-7(8-4-9-10)6(11)5-2-3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDUGCRNSYHVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650943
Record name Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-56-6
Record name Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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